![molecular formula C13H21NO2S B5636334 N-(tert-butyl)-4-isopropylbenzenesulfonamide](/img/structure/B5636334.png)
N-(tert-butyl)-4-isopropylbenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(tert-Butyl)-4-isopropylbenzenesulfonamide and related compounds involves various chemical strategies, including oxidation reactions and the use of catalysts. For instance, N-tert-Butylbenzenesulfenamide-catalyzed oxidation of alcohols to the corresponding carbonyl compounds with N-chlorosuccinimide is an efficient process carried out under mild conditions, highlighting the role of N-tert-Butylbenzenesulfenamide in facilitating such transformations without damaging functional groups in alcohols (Matsuo et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds related to N-(tert-Butyl)-4-isopropylbenzenesulfonamide, such as 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, has been elucidated through crystallographic studies. These studies reveal extensive π-π interactions and intermolecular hydrogen bonding, providing insights into the structural features that may influence the reactivity and properties of these molecules (Balu & Gopalan, 2013).
Chemical Reactions and Properties
The chemical reactivity of N-(tert-Butyl)-4-isopropylbenzenesulfonamide derivatives includes participation in oxidation reactions and ring-chain isomerism, as seen in the synthesis and interconversion of imines of N-monosubstituted 2-benzoylbenzenesulfonamides. These reactions highlight the compound's versatility and potential utility in organic synthesis (Valter et al., 1981).
Physical Properties Analysis
The physical properties of N-(tert-Butyl)-4-isopropylbenzenesulfonamide and its derivatives, such as solubility, stability, and crystal structure, are crucial for understanding their behavior in different environments and reactions. Studies on similar compounds, like sulfonamide-substituted iron phthalocyanine, have shown remarkable stability under oxidative conditions, indicating the potential stability of N-(tert-Butyl)-4-isopropylbenzenesulfonamide in various chemical contexts (Işci et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents and participation in complex chemical reactions, are essential for the application of N-(tert-Butyl)-4-isopropylbenzenesulfonamide in synthesis. The compound's ability to undergo condensation reactions and its role as a precursor in the synthesis of aromatic sulfones through reactions with glyoxal, demonstrate its chemical versatility and utility in organic synthesis (Paromov et al., 2022).
properties
IUPAC Name |
N-tert-butyl-4-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-10(2)11-6-8-12(9-7-11)17(15,16)14-13(3,4)5/h6-10,14H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXDMJZFDSXDQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(propan-2-yl)benzene-1-sulfonamide |
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